Methyl 2-chloro-3-oxopropanoate
Overview
Description
“Methyl 2-chloro-3-oxopropanoate” is a chemical compound with the CAS Number: 20656-61-5 . It is also known as “Methyl 2-chloro-2-formylethanoate” or "Methyl 2-chloro-3-oxopropionate" . The molecular weight of this compound is 136.53 .
Molecular Structure Analysis
The molecular formula of “Methyl 2-chloro-3-oxopropanoate” is C4H5ClO3 . It contains a total of 12 bonds; 7 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 aldehyde (aliphatic) .Physical And Chemical Properties Analysis
“Methyl 2-chloro-3-oxopropanoate” is a solid at room temperature . It is stored at ambient temperature .Scientific Research Applications
Synthesis of Heterocycles
Methyl 2-chloro-3-oxopropanoate has been used in the synthesis of various heterocycles. For instance, reactions with chloroacetone, ammonia, benzaldehyde, benzoquinone, and other compounds have led to the formation of different heterocyclic compounds such as pyrrole, dihydropyridine, benzofuran, and pyrazole derivatives (Pokhodylo, Matiichuk, & Obushak, 2010).
Kinetics and Mechanism Studies
Studies on the kinetics and mechanisms of reactions involving methylated trioses like 2,3-di-O-methyl-d-glyceraldehyde and 1,3-dimethoxy-2-propanone have been conducted. These studies help understand the formation of 2-oxopropanal under specific conditions (Fedoron̆ko, Temkovic, Mihálov, & Tvaroška, 1980).
Electrophysical Properties
Research on the electrophysical properties of certain compounds has utilized methyl 2-chloro-3-oxopropanoate. For example, a conjugate of fullerene C60 with methyl 3-oxo-3-(2,4,6-trimethoxyphenyl)propanoate was synthesized to study its redox properties (Torosyan, Mikheev, Biglova, & Miftakhov, 2015).
Chemical Synthesis and Analysis
Methyl 2-chloro-3-oxopropanoate plays a role in the synthesis and analysis of various chemical compounds. Its derivatives are used as starting materials in reactions for constructing substituted thiophenes (Ostapiuk et al., 2021). Additionally, it is involved in the degradation studies of methyl acrylate, contributing to the understanding of environmental pollutants (Blanco et al., 2010).
Pharmaceutical Synthesis
In pharmaceutical research, methyl 2-chloro-3-oxopropanoate is used in the synthesis of advanced chiral synthons for drugs like diltiazem, a cardiovascular medication. Its derivatives undergo asymmetric reduction for producing high-purity precursors (Chen et al., 2021).
The scientific research applications of Methyl 2-chloro-3-oxopropanoate are diverse and span across various fields of chemistry and pharmaceuticals. These applications include:
Synthesis of Heterocycles : Methyl 2-chloro-3-oxopropanoate is used in synthesizing a variety of heterocyclic compounds. This is exemplified by the formation of pyrrole, dihydropyridine, benzofuran, and pyrazole derivatives through reactions with different chemicals (Pokhodylo, Matiichuk, & Obushak, 2010).
Kinetics and Mechanism Studies : Research has been conducted on the kinetics and mechanisms of reactions involving methylated trioses, contributing to a deeper understanding of chemical reaction processes and product formation (Fedoron̆ko, Temkovic, Mihálov, & Tvaroška, 1980).
Electrophysical Properties : The compound has been used in the study of electrophysical properties, such as in the synthesis of fullerene C60 conjugates to explore redox characteristics (Torosyan, Mikheev, Biglova, & Miftakhov, 2015).
Chemical Synthesis and Analysis : It serves as a starting material in various chemical reactions, including the construction of substituted thiophenes, and plays a role in environmental studies, like the degradation analysis of methyl acrylate (Ostapiuk et al., 2021); (Blanco et al., 2010).
Pharmaceutical Synthesis : In pharmaceutical research, it is utilized in the synthesis of chiral synthons for drugs, such as diltiazem. Its derivatives are important for producing high-purity precursors in drug synthesis (Chen et al., 2021).
Safety And Hazards
“Methyl 2-chloro-3-oxopropanoate” is classified under the GHS07 hazard class . The hazard statements associated with this compound are H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation and may cause respiratory irritation . The precautionary statements are P261;P271;P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
methyl 2-chloro-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO3/c1-8-4(7)3(5)2-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSUVYGZODASAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559292 | |
Record name | Methyl 2-chloro-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70559292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-3-oxopropanoate | |
CAS RN |
20656-61-5 | |
Record name | Methyl 2-chloro-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70559292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.